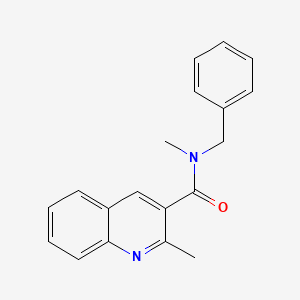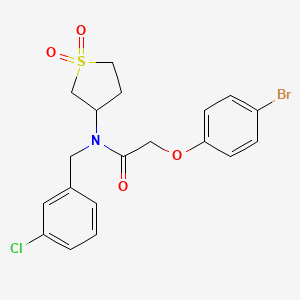![molecular formula C18H17ClFN5O2S B12136330 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(4-etoxi-fenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-fluorofenil)acetamida es un complejo compuesto orgánico que pertenece a la clase de los derivados del triazol
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-{[4-amino-5-(4-etoxi-fenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-fluorofenil)acetamida típicamente implica varios pasos:
Formación del Anillo Triazol: El paso inicial implica la ciclización de los derivados de hidracina apropiados con 4-etoxi-benzoato de etilo para formar el anillo triazol.
Formación de Tioéter: El derivado del triazol se hace reaccionar entonces con un compuesto de tiol para introducir el grupo sulfanyl.
Formación de Acetamida: Finalmente, el compuesto se acilado con 3-cloro-4-fluoroanilina para formar la acetamida deseada.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, control preciso de las condiciones de reacción (temperatura, presión, pH) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo sulfanyl puede sufrir oxidación para formar sulfoxidos o sulfonas.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico (mCPBA) en condiciones suaves.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o reducción química utilizando borohidruro de sodio (NaBH4).
Sustitución: Halogenación utilizando N-bromosuccinimida (NBS) o nitración utilizando ácido nítrico (HNO3) y ácido sulfúrico (H2SO4).
Principales Productos
Oxidación: Sulfoxidos o sulfonas.
Reducción: Aminas.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
Biológicamente, este compuesto puede exhibir actividades antimicrobianas, antifúngicas o antivirales debido a la presencia del anillo triazol, que es conocido por su actividad biológica.
Medicina
En química medicinal, este compuesto podría explorarse por su potencial como candidato a fármaco. El anillo triazol es un motivo común en muchos productos farmacéuticos, y la presencia de los sustituyentes cloro y fluoro puede mejorar sus propiedades farmacocinéticas.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como precursor para la síntesis de agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-amino-5-(4-etoxi-fenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-fluorofenil)acetamida dependería de su aplicación específica. En un contexto biológico, puede interactuar con enzimas o receptores, inhibiendo o modulando su actividad. El anillo triazol puede unirse a iones metálicos o formar enlaces de hidrógeno, influenciando la interacción del compuesto con objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[4-amino-5-(4-metoxi-fenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-fluorofenil)acetamida
- 2-{[4-amino-5-(4-etoxi-fenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-metilfenil)acetamida
Unicidad
La singularidad de 2-{[4-amino-5-(4-etoxi-fenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-cloro-4-fluorofenil)acetamida radica en sus sustituyentes específicos, que pueden influir significativamente en sus propiedades químicas y biológicas. El grupo etoxi puede mejorar su solubilidad, mientras que los grupos cloro y fluoro pueden afectar su reactividad e interacción con objetivos biológicos.
La combinación distintiva de grupos funcionales de este compuesto lo convierte en un valioso candidato para futuras investigaciones y desarrollos en diversos campos científicos.
Propiedades
Fórmula molecular |
C18H17ClFN5O2S |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H17ClFN5O2S/c1-2-27-13-6-3-11(4-7-13)17-23-24-18(25(17)21)28-10-16(26)22-12-5-8-15(20)14(19)9-12/h3-9H,2,10,21H2,1H3,(H,22,26) |
Clave InChI |
QZKXZWYFSIAUNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12136248.png)

![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
![1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)
![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)
![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)


![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)

